2-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride

Medicinal chemistry Receptor binding CNS drug design

Researchers conducting sigma-1 receptor binding or CNS target engagement studies often encounter false negatives when using N-substituted phenoxyethylpiperidine analogs-tertiary amines (HBD=0) incapable of engaging aspartate-rich binding pockets. This C2-substituted isomer provides the critical secondary amine (HBD=2, predicted pKa ≈10.6), ensuring pharmacophoric fidelity at physiological pH. • Enables chiral HPLC separation for differential (R)/(S) enantiomer evaluation, a capability absent in achiral N- or 4-substituted isomers. • Free secondary amine serves as a direct synthetic handle for amide coupling, urea formation, or PROTAC linker attachment without protecting-group strategies. • Supplied as hydrochloride salt (≥95% purity) for accurate aqueous concentration-response preparation in buffer systems.

Molecular Formula C14H21Cl2NO
Molecular Weight 290.2 g/mol
CAS No. 1220016-65-8
Cat. No. B1426331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride
CAS1220016-65-8
Molecular FormulaC14H21Cl2NO
Molecular Weight290.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCCC2CCCCN2)Cl.Cl
InChIInChI=1S/C14H20ClNO.ClH/c1-11-5-6-14(13(15)10-11)17-9-7-12-4-2-3-8-16-12;/h5-6,10,12,16H,2-4,7-9H2,1H3;1H
InChIKeyGVPKYLLJXLJEFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes125 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine Hydrochloride (CAS 1220016-65-8) Structural and Physicochemical Baseline for Procurement Decisions


2-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride (CAS 1220016-65-8) is a C2-substituted phenoxyethylpiperidine derivative with molecular formula C₁₄H₂₁Cl₂NO and molecular weight 290.24 g/mol. The compound features a 2-chloro-4-methylphenoxy moiety linked via an ethyl spacer to the 2-position of a piperidine ring, and is supplied as a hydrochloride salt (≥95% purity) with MDL number MFCD13560096 [1]. The C2 attachment creates a stereogenic center at the piperidine ring, distinguishing it from the achiral N-substituted and C4-substituted positional isomers, and endowing it with a secondary amine (hydrogen bond donor count = 2) rather than the tertiary amine of the N-alkylated analog . This compound class has been investigated within phenoxyalkylpiperidine SAR programs targeting sigma-1 receptors, cholinesterase inhibition, and EP4 receptor antagonism [2].

Scaffold
Chiral C2-substituted phenoxyethylpiperidine
Handle
Free secondary amine for derivatization
Format
Hydrochloride salt for aqueous assay compatibility

Why Positional Isomers of 2-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine Hydrochloride Cannot Be Interchanged in Research and Development


Substituting 2-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine hydrochloride with its N-substituted, 3-substituted, or 4-substituted positional isomers introduces fundamental alterations in hydrogen bonding capacity, protonation state, stereochemistry, and synthetic handles that cannot be compensated for by adjusting concentration or formulation. The C2-substituted isomer bears a secondary amine (predicted pKa ≈ 10.6) that remains largely protonated at physiological pH with two hydrogen bond donor sites, whereas the N-substituted analog is a tertiary amine (predicted pKa ≈ 9.5) with zero H-bond donors and 41% lower topological polar surface area . These differences directly impact target engagement, membrane permeability, and metabolic stability profiles that are well-documented in phenoxyalkylpiperidine structure-activity relationship studies, where even minor alterations in piperidine substitution pattern produce order-of-magnitude shifts in receptor affinity [1]. Procurement of the correct positional isomer is therefore a non-negotiable experimental control variable, not a preference.

H-Bond Donor
Target engagement requiring directed H-bond donation may fail with N-substituted isomer (HBD=0).
Permeability
tPSA differs by >8 Ų; passive membrane permeability and CNS distribution profiles may shift.
Derivatization
N-substituted analog lacks a secondary amine; late-stage diversification requires additional synthetic steps.

Quantitative Differential Evidence for 2-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine Hydrochloride (CAS 1220016-65-8) vs. Closest Positional Isomer Analogues


Hydrogen Bond Donor Capacity: 2-Substituted (HBD=2) vs. N-Substituted (HBD=0) Phenoxyethylpiperidines

2-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride (CAS 1220016-65-8) possesses two hydrogen bond donor sites (protonated secondary amine NH₂⁺ and the piperidine NH), whereas the N-substituted comparator 1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine (ChemBridge SC-5475049) has zero hydrogen bond donors . According to Lipinski's rule-of-five analysis, HBD count is a critical determinant of oral bioavailability and CNS penetration; a difference of 2 HBD units represents a distinct pharmacological profile that cannot be bridged by formulation [1]. In sigma-1 receptor pharmacophore models derived from phenoxyalkylpiperidine series, a protonated basic nitrogen capable of hydrogen bond donation is a key anchoring interaction with the receptor's aspartate residue in the binding pocket [2].

H-Bond donor count
Class-level
ΔHBD = +2 (target vs. N-isomer)
Supports target engagement requiring directional H-bond donor.
Computed property; confirm experimentally in binding assays.
Medicinal chemistry Receptor binding CNS drug design

Topological Polar Surface Area: 2-Substituted (tPSA = 21.3 Ų) vs. N-Substituted (tPSA = 12.5 Ų)

The topological polar surface area (tPSA) of 2-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine (free base parent) is 21.3 Ų as computed by PubChem Cactvs, while the N-substituted positional isomer 1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine has a tPSA of 12.5 Ų [1]. This represents a 70% higher polar surface area for the C2-substituted isomer. tPSA is a well-validated predictor of intestinal absorption and blood-brain barrier (BBB) penetration; compounds with tPSA < 60-70 Ų generally exhibit good BBB permeability, but the 8.8 Ų difference between these two isomers can shift a compound across empirically determined thresholds for specific transporter recognition or passive diffusion rates [2].

Topological polar surface area
Head-to-head
ΔtPSA = +8.8 Ų (+70% vs. N-isomer)
Predicts differentiated passive permeability and CNS distribution.
Computed; experimental Caco-2 / PAMPA data to verify.
Blood-brain barrier permeability Oral bioavailability Physicochemical profiling

Stereochemical Differentiation: Chiral C2-Substituted Piperidine (Racemic) vs. Achiral C4-Substituted and N-Substituted Isomers

2-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine possesses a stereogenic center at the C2 position of the piperidine ring (one undefined atom stereocenter count = 1) [1], rendering it chiral and typically supplied as a racemic mixture. In contrast, the 4-substituted isomer (CAS 1220030-23-8) and the N-substituted analog (1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine) are achiral molecules with no stereogenic centers . This stereochemical distinction is functionally significant: enantiomers of 2-substituted piperidines can exhibit differential target binding, as demonstrated across multiple piperidine-based CNS pharmacophores where (R)- and (S)-enantiomers display up to 100-fold differences in receptor affinity [2]. The availability of a chiral center enables enantioselective synthesis, chiral chromatographic resolution, and stereospecific SAR exploration that is impossible with the achiral 4-substituted or N-substituted analogs.

Stereochemistry
Class-level
Chiral (racemic) vs. achiral N- and C4-isomers
Enables enantiomer-specific SAR exploration.
Enantiopure resolution required for stereospecific studies.
Stereochemistry Enantiomer separation Structure-activity relationships

Salt Form and Physical State: Crystalline Hydrochloride Solid vs. Liquid Free Base of N-Substituted Analog

2-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride is supplied as a solid hydrochloride salt (MW 290.24 g/mol, purity ≥95%) with signal word 'Warning' and irritant hazard classification . The N-substituted positional isomer 1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine is supplied as a liquid free base (MW 253.77 g/mol, LogP = 4.53, LogSW = -3.91) . Hydrochloride salt formation typically enhances aqueous solubility by 1-3 orders of magnitude compared to the free base form, facilitates accurate gravimetric handling for dose-response studies, and provides superior long-term storage stability against oxidation and hygroscopic degradation [1]. For in vitro assays requiring dissolution in aqueous buffers (e.g., PBS, cell culture media), the hydrochloride salt avoids the need for DMSO co-solvent at high concentrations that can confound cellular assay readouts.

Salt form & physical state
Head-to-head
Solid HCl salt vs. liquid free base (N-isomer)
Supports aqueous assay compatibility and precise gravimetric handling.
Weighing precision and DMSO artifact avoidance in cell assays.
Formulation Solubility Stability Weighing and handling

Synthetic Versatility: Free Secondary Amine as a Derivatization Handle vs. Blocked Tertiary Amine in N-Substituted Analog

The 2-substituted piperidine scaffold retains a free secondary amine (NH) at the piperidine ring that is available for further chemical derivatization: amide bond formation, urea synthesis, sulfonamide coupling, reductive amination, and Boc/Fmoc protection. The N-substituted analog 1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine has a fully substituted tertiary amine at the piperidine nitrogen, precluding further N-functionalization without dealkylation [1]. In phenoxyalkylpiperidine medicinal chemistry programs, the ability to diversify the piperidine nitrogen with different substituents has been shown to modulate sigma-1/sigma-2 selectivity ratios from 1.2 to >350-fold [2]. This synthetic handle is essential for late-stage functionalization strategies including PROTAC linker attachment, fluorescent probe conjugation, and affinity chromatography resin immobilization.

Synthetic versatility
Reported
Free secondary amine vs. blocked tertiary amine
Enables late-stage diversification (amide, urea, sulfonamide).
Derivatization potential; confirm reactivity in desired conditions.
Chemical biology PROTAC design Bioconjugation Library synthesis

Preferred Procurement and Application Scenarios for 2-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine Hydrochloride (CAS 1220016-65-8)


Sigma-1 Receptor Ligand Screening and CNS Target Engagement Studies Requiring Secondary Amine H-Bond Donation

For laboratories conducting sigma-1 receptor binding assays or CNS target engagement studies where a protonated basic nitrogen capable of hydrogen bond donation is pharmacophorically required, this C2-substituted phenoxyethylpiperidine hydrochloride provides the necessary HBD=2 profile. The N-substituted analog (HBD=0) cannot satisfy this interaction and will produce false negatives in binding assays against targets with aspartate-rich binding pockets. The solid hydrochloride salt form also ensures accurate concentration-response curve preparation in aqueous buffer without DMSO artifacts [1].

Stereospecific SAR Exploration and Enantiomer Profiling in Hit-to-Lead Programs

The chiral C2-substituted scaffold enables enantiomer separation by chiral HPLC or stereoselective synthesis, allowing differential pharmacological evaluation of (R)- and (S)-enantiomers. This is not possible with the achiral 4-substituted or N-substituted isomers. Investigators can correlate enantiomer-specific activity with computational docking poses, generating intellectual property around enantiopure compositions—a strategy demonstrated in the phenoxyalkylpiperidine sigma-1 agonist series where methylation alpha to nitrogen produced significant affinity shifts [2].

Late-Stage Diversification and Chemical Probe Synthesis via Secondary Amine Functionalization

For medicinal chemistry teams constructing focused libraries, PROTACs, or fluorescent probes based on the phenoxyethylpiperidine pharmacophore, the free secondary amine at the piperidine ring is a critical synthetic handle. It enables amide coupling, urea formation, or sulfonamide linkage without requiring protecting group strategies. The N-substituted analog cannot be similarly derivatized without N-dealkylation, adding 2-3 synthetic steps and reducing overall yield. Procurement of this specific positional isomer is essential for efficient parallel synthesis workflows [3].

Physicochemical Comparator Studies for CNS Drug Design: tPSA and HBD as Differentiation Variables

When building structure-property relationship (SPR) models for CNS penetration, this compound (tPSA 21.3 Ų, HBD 2) serves as a matched molecular pair with its N-substituted isomer (tPSA 12.5 Ų, HBD 0) to isolate the effects of hydrogen bonding and polarity on passive permeability, P-glycoprotein efflux, and brain-to-plasma ratio. Such paired comparisons require both positional isomers to be tested in parallel under identical assay conditions [4].

Application
Selection Property
Validation Focus
Sigma-1 receptor binding assays
Secondary amine H-bond donor profile
Target engagement with Asp-rich binding pockets
Enantiomer-specific SAR exploration
Chiral C2-substituted scaffold
Enantiomer resolution and differential binding
Late-stage diversification / PROTAC design
Free secondary amine handle
Amide/urea coupling efficiency
Physicochemical comparator studies
tPSA and HBD differentiation
Permeability and brain exposure modeling
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